molecular formula C17H12BrN3OS B14990192 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B14990192
M. Wt: 386.3 g/mol
InChI Key: CVKNLBYZNFUJOV-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrrolone ring, and it is substituted with an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be formed by the reaction of an appropriate amine with a diketone or ketoester.

    Coupling of Benzothiazole and Pyrrolone Rings: The benzothiazole and pyrrolone rings can be coupled through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, typically using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the bromine atom.

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure with a chlorine atom instead of bromine.

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C17H12BrN3OS

Molecular Weight

386.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H12BrN3OS/c18-10-5-7-11(8-6-10)21-9-13(22)15(16(21)19)17-20-12-3-1-2-4-14(12)23-17/h1-8,19,22H,9H2

InChI Key

CVKNLBYZNFUJOV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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